4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
2593-54-6 |
|---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-nitro-2-octylisoindole-1,3-dione |
InChI |
InChI=1S/C16H20N2O4/c1-2-3-4-5-6-7-11-17-15(19)12-9-8-10-13(18(21)22)14(12)16(17)20/h8-10H,2-7,11H2,1H3 |
InChI Key |
GWRBFGHFCYMCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 4 Nitro 2 Octyl 1h Isoindole 1,3 2h Dione
Retrosynthetic Analysis and Key Disconnections for Isoindole-1,3(2H)-dione Scaffolds
Retrosynthetic analysis of 4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione reveals two primary disconnection strategies for the isoindole-1,3(2H)-dione core. These disconnections guide the forward synthesis by identifying plausible starting materials and key bond formations.
The first and most common disconnection is across the two C-N bonds of the imide functionality. This leads to a dicarboxylic acid derivative, specifically 4-nitrophthalic acid or its anhydride (B1165640), and a primary amine, which in this case is octylamine (B49996). This approach is widely employed for the synthesis of N-substituted phthalimides and is often referred to as the Gabriel synthesis when used for the preparation of primary amines from phthalimide (B116566) itself. google.comnist.gov
A second, less direct, disconnection can be envisioned across the C-C bonds of the aromatic ring, suggesting a Diels-Alder or other cycloaddition strategy to construct the benzene (B151609) ring onto a pre-formed maleimide (B117702) derivative. However, for the specific target molecule, the former disconnection provides a more convergent and practical synthetic route.
Focusing on the more viable C-N disconnection, two main retrosynthetic pathways emerge:
Pathway A: This pathway involves the initial synthesis of N-octylphthalimide followed by electrophilic nitration of the aromatic ring. The key challenge in this route is controlling the regioselectivity of the nitration to obtain the desired 4-nitro isomer.
Pathway B: This pathway prioritizes the introduction of the nitro group at the 4-position of the phthalic anhydride precursor. The resulting 4-nitrophthalic anhydride is then condensed with octylamine to form the target molecule. This route offers superior control over the regiochemistry of the nitro group.
| Pathway | Key Intermediate 1 | Key Intermediate 2 | Key Reaction |
| A | Phthalic Anhydride | Octylamine | Imide Formation |
| A | N-Octylphthalimide | Nitrating Agent | Electrophilic Aromatic Nitration |
| B | Phthalimide | Nitrating Agent | Electrophilic Aromatic Nitration |
| B | 4-Nitrophthalimide (B147348) | - | Hydrolysis & Dehydration |
| B | 4-Nitrophthalic Anhydride | Octylamine | Imide Formation |
Mechanistic Investigations of Isoindole-1,3(2H)-dione Ring Formation with Nitro and Octyl Substituents
The formation of the isoindole-1,3(2H)-dione ring, a phthalimide structure, from a phthalic anhydride derivative and a primary amine is a well-established reaction. The presence of a nitro group on the aromatic ring and an octyl group on the amine nitrogen introduces electronic and steric factors that can influence the reaction mechanism and rate.
Condensation Reactions and Imide Formation Pathways
The reaction between an anhydride and an amine to form an imide generally proceeds through a two-step mechanism: nucleophilic acyl substitution followed by dehydration. chemicalbook.com
In the context of synthesizing this compound from 4-nitrophthalic anhydride and octylamine, the mechanism can be detailed as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of octylamine acts as a nucleophile and attacks one of the carbonyl carbons of 4-nitrophthalic anhydride. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbons, thereby facilitating this initial attack. numberanalytics.comgauthmath.com This leads to the formation of a tetrahedral intermediate.
Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring to form an N-octyl-4-nitrophthalamic acid intermediate.
Intramolecular Cyclization and Dehydration: Under the reaction conditions, typically involving heating, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation. The amide nitrogen attacks the carboxylic acid carbon, forming a second tetrahedral intermediate. Subsequent elimination of a water molecule yields the stable five-membered imide ring of this compound.
Intramolecular Cyclization and Annelation Strategies
While the direct condensation of an anhydride and an amine is the most common route, intramolecular cyclization strategies can also be employed for the synthesis of isoindole-1,3(2H)-diones. These methods typically start with a precursor that already contains the nitrogen and the dicarbonyl functionalities in a different arrangement.
For instance, a 2-substituted benzoic acid with a suitable nitrogen-containing side chain can undergo intramolecular cyclization to form the isoindolinone core. While less direct for the synthesis of the target molecule, these strategies are valuable for constructing more complex or highly substituted isoindole systems. orgsyn.org Annelation strategies, such as those involving Diels-Alder reactions, are also powerful tools for building the fused ring system of isoindoles from acyclic or monocyclic precursors. google.com
Strategic Approaches to Regioselective Nitration in Isoindole Systems
Achieving the desired 4-nitro substitution pattern is a critical aspect of the synthesis. This can be accomplished through either direct nitration of an N-substituted phthalimide or by utilizing a pre-nitrated starting material.
Electrophilic Aromatic Nitration with Positional Control
The direct nitration of N-octylphthalimide would involve an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring. The phthalimide group is a deactivating group due to the electron-withdrawing nature of the two carbonyl groups. This deactivation is primarily due to the -I (inductive) and -M (mesomeric) effects. As a deactivating group, the imide functionality directs incoming electrophiles to the meta-position. In the case of phthalimide, the positions meta to the points of fusion are the 4- and 5-positions. Therefore, nitration of N-octylphthalimide would be expected to yield a mixture of 4-nitro and 5-nitro isomers.
Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed. orgsyn.org The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of dinitrated byproducts.
To achieve high regioselectivity for the 4-nitro isomer, the most reliable strategy is to nitrate (B79036) the phthalimide precursor first, separate the desired 4-nitrophthalimide isomer from the 3-nitro isomer, and then introduce the octyl group. google.com This approach circumvents the potential for isomeric mixtures in the final product.
| Nitration Strategy | Starting Material | Key Intermediate | Advantage | Disadvantage |
| Direct Nitration | N-Octylphthalimide | Mixture of 4- and 5-nitro isomers | Fewer synthetic steps | Potential for isomeric mixture, requiring separation |
| Pre-nitration | Phthalimide | 4-Nitrophthalimide | High regioselectivity | More synthetic steps, requires isomer separation |
Indirect Nitration Methodologies for Isoindole-1,3(2H)-diones
Indirect nitration methods offer alternative pathways to introduce a nitro group onto an aromatic ring, often under milder conditions or with different regioselectivity compared to direct electrophilic nitration. While less common for simple systems like phthalimides, these methods can be valuable for more complex or sensitive substrates.
One such approach involves the use of N-hydroxyphthalimide (NHPI) to catalyze the nitration of alkanes with nitric acid. This proceeds through the in situ generation of NO2 and the phthalimide N-oxyl radical. While this specific method is for alkanes, it highlights the potential for radical-based nitration pathways.
Another indirect method involves the diazotization of an amino group followed by a Sandmeyer-type reaction with a nitrite (B80452) salt in the presence of a copper catalyst. For the synthesis of the target molecule, this would require the preparation of 4-amino-2-octyl-1H-isoindole-1,3(2H)-dione as a precursor. This amino-substituted compound could be synthesized from 4-aminophthalimide (B160930), which is accessible via the reduction of 4-nitrophthalimide. google.com
Introduction of Octyl Chains onto the Nitrogen Atom of Isoindole-1,3(2H)-diones
The N-alkylation of the isoindole-1,3(2H)-dione scaffold is a critical step in the synthesis of this compound. This transformation involves the formation of a carbon-nitrogen bond at the imide nitrogen. Various classical and modern synthetic methods can be employed for this purpose, each with its own set of advantages and limitations. The presence of the electron-withdrawing nitro group can influence the nucleophilicity of the phthalimide anion, necessitating careful optimization of reaction conditions.
N-Alkylation Strategies and Their Optimization (e.g., Gabriel Synthesis, Mitsunobu Conditions)
The Gabriel synthesis is a cornerstone method for the preparation of primary amines and, by extension, N-alkylated phthalimides. masterorganicchemistry.comnumberanalytics.com This reaction typically involves the nucleophilic substitution of an alkyl halide (in this case, an octyl halide such as 1-bromooctane (B94149) or 1-iodooctane) by a phthalimide salt, most commonly potassium phthalimide. masterorganicchemistry.comnumberanalytics.com The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the phthalimide salt and promote the SN2 reaction mechanism. thermofisher.com
Optimization of the Gabriel synthesis for the preparation of this compound would involve a systematic study of various parameters. Key variables include the choice of the leaving group on the octyl chain (I > Br > Cl), the selection of the base for the deprotonation of 4-nitrophthalimide (e.g., K₂CO₃, Cs₂CO₃, or KH), the reaction temperature, and the solvent. The use of cesium carbonate, for instance, is often reported to enhance reaction rates and yields in N-alkylation reactions.
The Mitsunobu reaction offers an alternative and powerful method for the N-alkylation of phthalimides, particularly when starting from an alcohol (1-octanol in this instance). nih.govnih.gov This reaction proceeds via a redox condensation mechanism, utilizing a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org A key advantage of the Mitsunobu reaction is its ability to proceed under mild and neutral conditions, which is beneficial for substrates with sensitive functional groups. organic-chemistry.org The reaction generally results in a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of the target compound from 1-octanol (B28484).
For the synthesis of this compound, the Mitsunobu reaction would involve the reaction of 4-nitrophthalimide with 1-octanol in the presence of PPh₃ and DEAD/DIAD. Optimization would focus on the stoichiometry of the reagents, the order of addition, the choice of solvent (commonly THF or dichloromethane), and the reaction temperature to maximize the yield and minimize the formation of by-products.
| Method | Reagents | Typical Solvents | Key Optimization Parameters |
| Gabriel Synthesis | 4-Nitrophthalimide, Octyl halide (e.g., 1-bromooctane), Base (e.g., K₂CO₃, Cs₂CO₃) | DMF, DMSO, Acetonitrile (B52724) | Base strength, Leaving group, Temperature, Reaction time |
| Mitsunobu Reaction | 4-Nitrophthalimide, 1-Octanol, Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD) | THF, Dichloromethane, Toluene | Reagent stoichiometry, Order of addition, Temperature |
Alternative Alkylation Approaches (e.g., Phase Transfer Catalysis, Microwave-Assisted)
Phase Transfer Catalysis (PTC) has emerged as a highly effective technique for conducting reactions between reactants located in immiscible phases. chemicalbook.comcolab.ws In the context of N-alkylation of 4-nitrophthalimide, PTC can facilitate the reaction between the aqueous-soluble phthalimide salt and the organic-soluble octyl halide. distantreader.org A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336, is typically employed as the catalyst. distantreader.org The catalyst transports the phthalimide anion from the aqueous or solid phase to the organic phase, where it can react with the octyl halide. colab.ws This methodology offers several advantages, including the use of inexpensive inorganic bases (e.g., NaOH, K₂CO₃), milder reaction conditions, and often the possibility of using less hazardous solvents or even solvent-free conditions. chemicalbook.com
Microwave-assisted synthesis has revolutionized many areas of organic chemistry by dramatically reducing reaction times, often from hours to minutes, and improving yields. asianjpr.comsphinxsai.com The application of microwave irradiation to the N-alkylation of phthalimides can lead to rapid and efficient synthesis. asianjpr.com In a typical procedure, 4-nitrophthalimide, an octyl halide, and a base (often a solid support-adsorbed base like potassium carbonate on alumina) are mixed, potentially in a minimal amount of a high-boiling polar solvent or under solvent-free conditions, and irradiated in a dedicated microwave reactor. asianjpr.comlibretexts.org The rapid heating and localized superheating effects of microwaves can significantly accelerate the rate of the SN2 reaction.
| Approach | Catalyst/Promoter | Typical Conditions | Advantages |
| Phase Transfer Catalysis | Quaternary ammonium salts (e.g., TBAB) | Biphasic system (e.g., Toluene/Water), Inorganic base (e.g., K₂CO₃) | Milder conditions, Use of inexpensive bases, Potential for automation |
| Microwave-Assisted | None or solid support | Solvent-free or high-boiling solvent, Rapid heating | Drastically reduced reaction times, Improved yields, High efficiency |
Catalytic and Green Chemistry Innovations in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. These principles are highly relevant to the synthesis of this compound, aiming to improve efficiency, reduce waste, and utilize safer reagents and solvents.
Transition Metal-Catalyzed Coupling Reactions for Precursors (e.g., Ruthenium-catalyzed cyclization)
While the direct N-alkylation of pre-formed 4-nitrophthalimide is the most common route, transition metal catalysis can play a role in the synthesis of the phthalimide precursor itself. For instance, ruthenium-catalyzed oxidation and cyclization reactions have been explored for the synthesis of various heterocyclic compounds. Although direct ruthenium-catalyzed cyclization to form 4-nitrophthalic anhydride or imide from simpler precursors is not a widely established method, the principles of C-H activation and oxidative annulation could potentially be applied. More established methods for the synthesis of the 4-nitrophthalimide precursor involve the nitration of phthalimide or phthalic anhydride. orgsyn.org The synthesis of 4-nitrophthalic anhydride can be achieved by the hydrolysis of 4-nitrophthalimide followed by dehydration. chemicalbook.com
Solvent-Free and Aqueous Medium Syntheses
In line with the principles of green chemistry, the development of solvent-free and aqueous medium syntheses is highly desirable. Solvent-free N-alkylation , often facilitated by microwave irradiation or ball milling, offers significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. colab.wsresearchgate.net The reaction of 4-nitrophthalimide with an octyl halide in the presence of a solid base like potassium carbonate under solvent-free conditions can be an effective method. researchgate.net The use of a phase-transfer catalyst can also promote solvent-free N-alkylation. researchgate.net
Aqueous medium synthesis represents another green alternative. While the solubility of the organic reactants can be a challenge, the use of surfactants or phase-transfer catalysts can facilitate reactions in water. Ultrasound has also been shown to promote reactions in aqueous media. mdpi.com The development of an efficient N-alkylation of 4-nitrophthalimide in water would be a significant step towards a more sustainable synthesis of the target compound.
Microwave and Ultrasound-Assisted Synthesis Enhancements
As previously mentioned, microwave irradiation is a powerful tool for accelerating the synthesis of N-alkylated phthalimides. asianjpr.com Comparative studies have consistently shown that microwave-assisted methods offer significant advantages over conventional heating in terms of reaction time and yield. sphinxsai.comresearchgate.net For the synthesis of this compound, a microwave-assisted Gabriel synthesis or a related N-alkylation protocol would likely be the most time-efficient approach.
Ultrasound-assisted synthesis (sonochemistry) utilizes the energy of acoustic waves to induce chemical reactions. nih.gov The phenomenon of cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. mdpi.com Ultrasound has been successfully employed to promote N-alkylation reactions, often in conjunction with phase-transfer catalysis. ijche.com The application of ultrasound to the synthesis of this compound could lead to improved yields and shorter reaction times, particularly in heterogeneous reaction mixtures. nih.gov
| Green Chemistry Approach | Enabling Technology | Key Benefits |
| Solvent-Free Synthesis | Microwave irradiation, Ball milling, PTC | Reduced waste, Lower environmental impact, Simplified work-up |
| Aqueous Medium Synthesis | Phase-transfer catalysis, Surfactants, Ultrasound | Use of a benign solvent, Improved safety |
| Microwave Enhancement | Dedicated microwave reactors | Dramatic reduction in reaction time, Higher yields, Energy efficiency |
| Ultrasound Enhancement | Ultrasonic bath or probe | Increased reaction rates, Improved yields in heterogeneous systems, Milder conditions |
Advanced Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the formation of the precursor, N-octylphthalimide, through the condensation of phthalic anhydride with octylamine. The subsequent step is the regioselective nitration of the aromatic ring of the N-octylphthalimide.
The first step, the synthesis of N-octylphthalimide, is typically carried out by reacting phthalic anhydride with octylamine in a high-boiling point solvent, such as glacial acetic acid, which facilitates the removal of water formed during the reaction and drives the equilibrium towards the product. jetir.orgresearchgate.net Microwave-assisted synthesis has also been shown to be an effective method for this type of condensation, often leading to reduced reaction times and high yields.
The second and critical step is the nitration of the synthesized N-octylphthalimide. This electrophilic aromatic substitution is performed using a mixed acid system, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Precise temperature control is crucial during this step to prevent over-nitration and the formation of unwanted isomers. The reaction is generally conducted at a low temperature, between 0 and 15°C, to ensure the selective introduction of the nitro group at the 4-position of the phthalimide ring.
A typical laboratory-scale procedure involves the slow, dropwise addition of a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid to a solution of N-octylphthalimide, also dissolved in concentrated sulfuric acid and maintained at a low temperature. After the addition is complete, the reaction mixture is allowed to stir for several hours while gradually warming to room temperature to ensure complete conversion. The reaction is then quenched by carefully pouring the mixture onto crushed ice, which precipitates the crude this compound. The crude product is then collected by filtration and washed extensively with water to remove residual acids.
Interactive Data Table: Synthesis Parameters for this compound
| Parameter | Step 1: N-octylphthalimide Synthesis | Step 2: Nitration |
| Starting Material A | Phthalic Anhydride | N-octylphthalimide |
| Starting Material B | Octylamine | Fuming Nitric Acid |
| Catalyst/Reagent | Glacial Acetic Acid | Concentrated Sulfuric Acid |
| Molar Ratio (A:B) | 1 : 1.1 | 1 : 1.2 (N-octylphthalimide to HNO₃) |
| Reaction Temperature | 120-140°C (Reflux) | 0-15°C |
| Reaction Time | 4-6 hours | 3-4 hours |
| Work-up Procedure | Cooling, precipitation, filtration | Quenching on ice, filtration, water wash |
| Typical Yield | >90% | 80-85% |
Advanced Purification and Isolation Techniques for High Purity this compound
Achieving high purity of the final compound is critical and requires the application of advanced purification techniques to remove any unreacted starting materials, by-products, and isomeric impurities. A multi-step approach involving recrystallization followed by preparative high-performance liquid chromatography (HPLC) is often employed.
Multi-Step Recrystallization:
The crude product obtained from the synthesis is first subjected to recrystallization. The choice of solvent is critical for effective purification. A solvent system in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal. For compounds like this compound, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective. The crude solid is dissolved in the minimum amount of the hot solvent, and the solution is then allowed to cool slowly and undisturbed. This gradual cooling promotes the formation of well-defined crystals of the pure compound, while impurities tend to remain in the mother liquor. The process can be repeated multiple times until a consistent melting point and high purity, as determined by analytical HPLC, are achieved.
Preparative High-Performance Liquid Chromatography (HPLC):
For obtaining the highest possible purity, preparative HPLC is the method of choice. This technique allows for the separation of the target compound from even trace amounts of closely related impurities based on their differential partitioning between a stationary phase and a mobile phase.
A reversed-phase column (e.g., C18) is typically used for the purification of moderately polar compounds like this compound. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small amount of an acid like formic acid to improve peak shape. A gradient elution method, where the proportion of the organic solvent is gradually increased over time, is generally employed to achieve optimal separation of all components in the mixture. The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the final, high-purity compound.
Interactive Data Table: Purification Parameters for this compound
| Purification Technique | Parameter | Details |
| Recrystallization | Solvent System | Ethanol/Water or Ethyl Acetate/Hexane |
| Procedure | Dissolution in hot solvent, slow cooling, filtration | |
| Purity Achieved | >98% (after multiple crystallizations) | |
| Preparative HPLC | Stationary Phase | C18 silica (B1680970) gel (e.g., 10 µm particle size) |
| Mobile Phase | Acetonitrile/Water gradient | |
| Detector | UV at 254 nm | |
| Purity Achieved | >99.5% |
Advanced Computational and Theoretical Studies of 4 Nitro 2 Octyl 1h Isoindole 1,3 2h Dione
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule. For 4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione, these methods can predict its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Orbitals and Electron Density Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. semanticscholar.orgnih.gov A typical approach, such as using the B3LYP functional with a cc-pVTZ basis set, would be employed to optimize the molecule's geometry and calculate its electronic properties. nih.govresearchgate.net
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this molecule, the HOMO is expected to be localized primarily on the isoindole ring, while the electron-withdrawing nitro group would significantly lower the energy of the LUMO, localizing it on the nitroaromatic portion of the molecule. nih.gov
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. acs.org A smaller energy gap suggests higher reactivity. The presence of the nitro group is anticipated to reduce the HOMO-LUMO gap compared to an unsubstituted isoindole-1,3-dione, indicating enhanced electronic activity. researchgate.net
Table 1: Predicted Frontier Molecular Orbital (FMO) Properties and Reactivity Descriptors for this compound
| Parameter | Predicted Value/Characteristic | Significance |
|---|---|---|
| EHOMO | Relatively Low | Indicates moderate electron-donating ability, localized on the isoindole ring. |
| ELUMO | Very Low | Indicates strong electron-accepting ability, localized on the nitroaromatic system. |
| HOMO-LUMO Gap (ΔE) | Small | Suggests high chemical reactivity and polarizability. |
| Electron Density | High around carbonyl and nitro oxygen atoms; low on the aromatic ring. | Reveals sites susceptible to electrophilic and nucleophilic attack. |
Ab Initio Methods for Energy Profiles and Transition States
Ab initio calculations, which are based on first principles without empirical parameters, are invaluable for studying reaction mechanisms. nih.gov These methods can be used to map the potential energy surface of a chemical reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states.
For this compound, ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied to model hypothetical reactions. nih.gov For instance, the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution. Computational modeling could elucidate the energy profile for such a reaction, calculating the activation energy required to overcome the transition state barrier. This information is vital for predicting reaction feasibility and rates under different conditions.
Conformational Analysis and Potential Energy Surfaces of the Octyl Chain and Isoindole Ring
The presence of a flexible eight-carbon octyl chain introduces significant conformational complexity to the molecule. Understanding the preferred shapes and the energy associated with them is key to predicting how the molecule interacts with its environment.
Molecular Mechanics and Dynamics Simulations for Conformational Space
Due to the high number of rotatable bonds in the octyl chain, exploring the complete conformational space requires efficient methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations. nih.govresearchgate.net MM methods use classical force fields to rapidly calculate the energies of different conformers, allowing for a broad search of the potential energy surface to identify low-energy structures. chemrxiv.org
MD simulations provide a dynamic view of the molecule's behavior over time. nih.gov By simulating the motion of atoms at a given temperature, MD can reveal how the octyl chain folds and moves, the stability of different conformers, and the time scales of transitions between them. Such simulations would likely show that in a non-polar environment, the octyl chain might fold back upon itself due to van der Waals interactions, while in a polar solvent, it would likely adopt a more extended conformation.
Influence of Substituents on Molecular Conformation
Isoindole Ring: The 1H-isoindole-1,3(2H)-dione core provides a rigid, planar scaffold. nih.govmdpi.com This planarity is crucial for potential π-π stacking interactions in condensed phases or with biological targets.
4-nitro Group: The nitro group is a strong electron-withdrawing substituent that significantly influences the electronic properties of the aromatic ring. researchgate.net Its presence can also introduce minor steric effects that may slightly alter the preferred orientation of the adjacent octyl chain. The resonance effect of the nitro group enhances the planarity of the nitroaromatic system. mdpi.com
2-octyl Chain: This long, flexible, and non-polar chain confers significant lipophilicity to the molecule. Its conformational freedom means the molecule does not have a single fixed shape but exists as an ensemble of interconverting conformers. chemrxiv.org The steric bulk of the chain near the imide nitrogen will influence the rotational barrier around the N-C bond connecting it to the isoindole ring.
Table 2: Influence of Substituents on the Molecular Properties
| Substituent | Influence on Electronic Properties | Influence on Conformation |
|---|---|---|
| 4-nitro Group | Strongly electron-withdrawing; increases reactivity towards nucleophiles; lowers LUMO energy. researchgate.net | Enforces local planarity; minor steric hindrance. |
| 2-octyl Chain | Electron-donating (inductive); increases lipophilicity. | Introduces high conformational flexibility; allows adoption of multiple low-energy states. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its interaction sites. wolfram.comlibretexts.org The MEP surface is colored to represent different electrostatic potential values: red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). mdpi.com
For this compound, the MEP map would reveal distinct features:
Negative Potential (Red/Yellow): The most electron-rich areas would be concentrated around the oxygen atoms of the two carbonyl groups and, most prominently, the nitro group. researchgate.netresearchgate.netresearchgate.net These sites are the primary locations for hydrogen bonding and electrophilic attack.
Positive Potential (Blue): Electron-deficient regions would be located around the hydrogen atoms of the aromatic ring and the octyl chain.
Neutral Potential (Green): The non-polar carbon backbone of the octyl chain would exhibit a largely neutral potential.
This charge distribution analysis is critical for understanding intermolecular interactions, such as how the molecule might orient itself when approaching another molecule or a binding site. acs.org
Theoretical Elucidation of Reaction Mechanisms for Derivatization and Degradation Pathways
The derivatization and degradation of this compound are complex processes governed by the interplay of electronic and steric factors. Computational chemistry provides a powerful lens through which to investigate the intricate mechanisms of these transformations at a molecular level. By employing methods such as Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and calculate activation energies, offering a detailed understanding of the underlying chemical principles.
Computational Pathways for Nitro Group Transformations
The nitro group is a key functional moiety in this compound, and its transformation is a critical aspect of both the derivatization and degradation of the molecule. Theoretical studies on analogous nitroaromatic compounds provide significant insights into the probable computational pathways for the reduction of the nitro group in the target molecule.
The reduction of a nitro group typically proceeds in a stepwise manner, involving the transfer of six electrons to sequentially form nitroso, hydroxylamino, and finally, amino derivatives. nih.govsci-hub.se Computational models can elucidate the energetics of each step. For a typical nitroaromatic compound, the initial two-electron reduction to the nitroso intermediate is often the rate-limiting step. Subsequent reduction to the hydroxylamino and amino forms generally proceeds with lower activation barriers. nih.gov
The electronic environment of the aromatic ring significantly influences the reduction potential of the nitro group. The strong electron-withdrawing nature of the phthalimide (B116566) ring system in this compound is expected to facilitate the initial electron transfer steps by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the molecule.
Table 1: Calculated Parameters for Nitro Group Reduction Intermediates (Hypothetical DFT Data for a Model System)
| Intermediate | Relative Energy (kcal/mol) | Key Bond Lengths (Å) | Mulliken Charge on Nitrogen |
| Nitro | 0.00 | N-O: 1.25 | +0.58 |
| Nitroso | -15.2 | N=O: 1.21 | +0.15 |
| Hydroxylamino | -45.8 | N-O: 1.40 | -0.25 |
| Amino | -98.3 | N-H: 1.01 | -0.42 |
Theoretical Investigation of Isoindole Ring Opening/Closing Mechanisms
The hydrolysis of the phthalimide ring is typically initiated by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on one of the carbonyl carbons. researchgate.net DFT calculations can map the potential energy surface for this reaction, identifying the transition state for the formation of a tetrahedral intermediate. mdpi.com The presence of the electron-withdrawing nitro group is anticipated to enhance the electrophilicity of the carbonyl carbons, thereby lowering the activation barrier for the initial nucleophilic attack.
The reaction is proposed to proceed through a two-step mechanism: the formation of a tetrahedral intermediate followed by the cleavage of a carbon-nitrogen bond, leading to the ring-opened phthalamic acid derivative. mdpi.com Computational studies can provide the relative energies of the reactant, transition state, intermediate, and product, allowing for a quantitative assessment of the reaction pathway.
Conversely, the formation of the isoindole ring can also be modeled computationally. Studies on the cyclization of phthalanilic acid to N-phenylphthalimide have shown that the reaction proceeds through an intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid carbon, followed by dehydration. mdpi.com The presence of a catalyst, such as acetic acid, can facilitate this process by acting as a proton shuttle.
Table 2: Calculated Activation Energies for Isoindole Ring Opening (Hypothetical DFT Data for a Model System)
| Reaction Step | Catalyst | Activation Energy (kcal/mol) |
| Nucleophilic Attack | None | 25.8 |
| Nucleophilic Attack | H₂O | 22.1 |
| C-N Bond Cleavage | - | 15.3 |
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 4 Nitro 2 Octyl 1h Isoindole 1,3 2h Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the connectivity and chemical environment of atoms. For 4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione, a combination of one- and two-dimensional NMR techniques is required for a complete structural assignment.
High-Resolution ¹H and ¹³C NMR Techniques
High-resolution ¹H and ¹³C NMR spectroscopy are the initial and most crucial steps in deciphering the molecular structure. By analyzing the chemical shifts, multiplicities, and integration of the signals, the number and types of protons and carbons can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the nitro-substituted phthalimide (B116566) ring and the aliphatic protons of the N-octyl chain. The aromatic region would likely display a complex splitting pattern due to the influence of the nitro group. The protons on the octyl chain will appear in the upfield region, with the methylene (B1212753) group attached directly to the nitrogen atom being the most deshielded.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms. The spectrum would show characteristic signals for the carbonyl carbons of the dione (B5365651) group, the aromatic carbons, and the eight distinct carbons of the octyl chain. The presence of the nitro group will also influence the chemical shifts of the aromatic carbons.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.8 - 8.5 | 120 - 150 |
| N-CH₂ | ~3.7 | ~38 |
| N-CH₂-CH₂ | ~1.6 | ~28 |
| (CH₂)₅ | 1.2 - 1.4 | 22 - 32 |
| CH₃ | ~0.9 | ~14 |
| C=O | - | ~167 |
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Analysis
To definitively establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the entire octyl chain from the terminal methyl group to the methylene group attached to the nitrogen. Cross-peaks in the COSY spectrum would connect adjacent protons in the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the specific ¹³C signals to their corresponding protons in the octyl chain and the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for confirming the attachment of the octyl chain to the nitrogen of the isoindole-1,3-dione core by observing a correlation between the N-CH₂ protons and the carbonyl carbons.
Solid-State NMR for Crystalline Forms
For the analysis of this compound in its solid, crystalline form, solid-state NMR (ssNMR) is a powerful, non-destructive technique. dtic.milmdpi.comacs.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in the crystal lattice. dtic.milmdpi.comacs.org Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of carbons and other nuclei. dtic.mil ssNMR can be used to study polymorphism, identify different crystalline forms, and probe intermolecular interactions such as π-π stacking, which may be present in the phthalimide rings. mdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.comsurfacesciencewestern.com These methods are highly sensitive to the presence of specific functional groups and can provide insights into molecular structure and conformation. surfacesciencewestern.com
Characteristic Vibrational Frequencies of Nitro and Dione Groups
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the nitro and dione functional groups.
Nitro Group (NO₂): The nitro group exhibits two strong and characteristic stretching vibrations. uobasrah.edu.iq The asymmetric stretch is typically observed in the range of 1500-1570 cm⁻¹, while the symmetric stretch appears between 1300-1370 cm⁻¹. uobasrah.edu.iq
Dione Group (C=O): The cyclic imide structure contains two carbonyl groups. These will give rise to strong C=O stretching bands in the IR spectrum, typically in the region of 1700-1780 cm⁻¹. The exact positions can be influenced by coupling between the two carbonyls and the electronic effects of the aromatic ring and the nitro group.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Dione (C=O) | Symmetric Stretch | ~1770 |
| Dione (C=O) | Asymmetric Stretch | ~1710 |
| Alkyl (C-H) | Stretching | 2850 - 3000 |
Conformational Effects on Vibrational Spectra
The long and flexible N-octyl chain of this compound can adopt various conformations in different physical states (e.g., solution vs. solid). These conformational changes can be reflected in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). nih.govnih.gov Specific vibrational modes of the alkyl chain, such as wagging, twisting, and rocking motions, are sensitive to the local conformation. surfacesciencewestern.com By analyzing changes in these spectral regions under different conditions (e.g., variable temperature), it is possible to gain insights into the conformational preferences and dynamics of the octyl group. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry serves as a cornerstone analytical technique for determining the molecular weight and probing the substructural components of this compound. Through high-resolution mass spectrometry, an exact mass can be obtained, while tandem mass spectrometry provides insights into its fragmentation pathways, aiding in unequivocal structure confirmation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass
High-resolution mass spectrometry is critical for determining the elemental composition of this compound with high precision. This technique can differentiate between compounds with the same nominal mass but different elemental formulas. The exact mass of the protonated molecule [M+H]⁺ allows for the verification of its chemical formula, C₁₆H₂₀N₂O₄. The theoretical exact mass is a key parameter for its identification.
Table 1: Theoretical Exact Mass of this compound
| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₆H₂₁N₂O₄⁺ | 305.1496 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation of the precursor ion of this compound. By inducing fragmentation and analyzing the resulting product ions, a detailed structural map can be constructed. The fragmentation pattern is characteristic of the molecule's structure, with predictable cleavages occurring at the N-octyl bond and within the isoindole ring system. The loss of the nitro group is also a common fragmentation pathway for nitro-aromatic compounds.
Table 2: Predicted Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 305.1496 | 193.0291 | C₈H₁₆ | [4-nitro-1H-isoindole-1,3(2H)-dione+H]⁺ |
| 305.1496 | 113.1332 | C₈H₄N₂O₄ | [C₈H₁₇]⁺ (Octyl cation) |
X-ray Crystallography and Diffraction Studies for Solid-State Structure
X-ray crystallography and diffraction techniques provide unparalleled information regarding the solid-state structure of this compound, including bond lengths, bond angles, and crystal packing.
Single Crystal X-ray Diffraction for Absolute Configuration and Unit Cell Parameters
Single crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would yield precise data on its crystal system, space group, and unit cell dimensions, as well as the exact conformation of the molecule in the solid state. While specific experimental data for this compound is not publicly available, a hypothetical dataset is presented for illustrative purposes.
Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1489.1 |
Powder X-ray Diffraction for Polymorphism and Crystalline Purity
Powder X-ray diffraction (PXRD) is a valuable tool for assessing the crystalline purity and identifying different polymorphic forms of a compound. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. The PXRD pattern of a bulk sample of this compound can be compared to a simulated pattern from single-crystal data to confirm phase purity.
Advanced Chromatographic Separations for Purity and Quantitative Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. High-performance liquid chromatography (HPLC) is a particularly powerful method for these purposes.
A reverse-phase HPLC method would likely be suitable for the analysis of this compound, given its relatively nonpolar octyl chain. A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would provide good separation from potential impurities. Detection could be achieved using a UV detector, leveraging the chromophoric nitro-aromatic system of the molecule. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
Table 4: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach for such molecules, leveraging the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
A typical RP-HPLC method for the analysis of this compound would employ a gradient elution. This involves a gradual increase in the proportion of an organic solvent (like acetonitrile or methanol) in the aqueous mobile phase. This approach ensures that any impurities with significantly different polarities are well-resolved from the main compound peak. For instance, unreacted polar starting materials such as 4-nitrophthalic acid would elute early in the run, while more nonpolar byproducts would be eluted as the organic solvent concentration increases.
Detection is commonly achieved using a UV-Vis detector, as the nitroaromatic chromophore of the molecule is expected to exhibit strong absorbance in the UV region (around 254 nm). For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass-to-charge ratio information, confirming the molecular weight of the eluting compound.
Below is a hypothetical data table outlining a potential HPLC method for the analysis of this compound and potential related substances.
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 min |
This table represents a scientifically plausible, hypothetical HPLC method for the analysis of this compound, based on the analysis of structurally similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
While this compound itself may have limited volatility and thermal stability for direct GC analysis, GC-MS is an invaluable tool for the identification of volatile byproducts and impurities that may be present from its synthesis. The synthesis of this compound would likely involve the reaction of 4-nitrophthalic anhydride (B1165640) with octylamine (B49996). Therefore, residual starting materials and potential side-products could be volatile enough for GC-MS analysis.
This technique separates volatile compounds in the gas phase using a capillary column and then detects them with a mass spectrometer. The mass spectrometer fragments the molecules into characteristic patterns, which act as a "fingerprint" for identification by comparing them to spectral libraries.
For the analysis of potential impurities in a sample of this compound, a sample preparation step such as liquid-liquid extraction or solid-phase extraction might be employed to isolate the more volatile components. The GC would be equipped with a nonpolar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane). A temperature-programmed oven is used to elute compounds over a wide range of boiling points.
Potential volatile impurities that could be identified include unreacted octylamine, and byproducts from the decomposition of starting materials or the product itself under thermal stress in the GC injector.
The following table presents hypothetical GC-MS data for potential volatile impurities that might be found in a sample of this compound.
| Compound | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| Octylamine | 8.2 | 30, 44, 129 |
| 4-Nitrophthalic Anhydride (decomposition product) | 14.5 | 193, 147, 103, 75 |
| N-Octylacetamide (potential side product) | 10.8 | 72, 86, 114, 171 |
This table represents a scientifically plausible, hypothetical GC-MS analysis for potential volatile impurities related to this compound, based on common synthetic routes and the volatility of related compounds.
Chemical Reactivity and Derivatization Strategies of 4 Nitro 2 Octyl 1h Isoindole 1,3 2h Dione
Reactions at the Nitro Group
The nitro group attached to the aromatic ring is a versatile functional handle, primarily amenable to reduction and other transformations.
The most fundamental transformation of the aromatic nitro group is its reduction to a primary amine, yielding 4-amino-2-octyl-1H-isoindole-1,3(2H)-dione. This conversion is significant as the resulting amino group can serve as a precursor for numerous other functionalities. The reduction must be performed chemoselectively to avoid altering the dione (B5365651) functionality.
Catalytic hydrogenation is a highly effective method for this transformation. The reduction of nitrophthalimides to their corresponding aminophthalimides can be achieved using heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum (Pt), or Raney nickel. google.com A process for preparing 4-aminophthalimide (B160930) from 4-nitrophthalimide (B147348) involves hydrogenation in a polar solvent like dimethylformamide (DMF) with Raney nickel as the catalyst. The reaction proceeds under hydrogen pressure (40-60 psi) at a slightly elevated temperature (40-50°C), resulting in high yields of the amino product. google.com The use of such catalytic systems is advantageous as they are generally selective for the nitro group reduction without affecting the imide ring.
Alternative reducing agents for aromatic nitro compounds include metals in acidic media (e.g., Fe, Sn, Zn) or reagents like sodium hydrosulfite, though these may require harsher conditions or result in lower yields and more complex purification procedures. google.com For instance, the reduction of nitroarenes can be accomplished using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which offers a rapid and selective method at room temperature.
Table 1: Reagents for the Reduction of Aromatic Nitro Groups to Amines
| Reagent/Catalyst System | Solvent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Raney Nickel / H2 | Dimethylformamide (DMF) | 40-60 psi, 40-50°C | High yield, effective for nitrophthalimides. | google.com |
| 5% Pd/C / H2 | Dimethylformamide (DMF) | 40-60 psi, 40-50°C | Common and efficient catalytic system. | google.com |
| Zinc (Zn) or Magnesium (Mg) / Hydrazine Glyoxylate | Not specified | Room Temperature | Rapid, selective, and uses low-cost metals. | |
| Stannous Chloride (SnCl2) / HCl | Ethanol | Reflux | Classic method, though requires stoichiometric metal salt. | google.com |
Beyond complete reduction to an amine, the nitro group can be converted into other nitrogen-containing functionalities through partial reduction. These transformations allow for fine-tuning of the electronic properties of the aromatic ring.
The partial reduction of nitroaromatics can yield N-aryl hydroxylamines. This selective hydrogenation is challenging because the hydroxylamine (B1172632) intermediate is readily reduced further to the amine. nih.gov However, high selectivity can be achieved using supported platinum catalysts (e.g., Pt/SiO₂) under a hydrogen atmosphere at room temperature. The key to preventing over-reduction is the addition of inhibitors, such as dimethyl sulfoxide (B87167) (DMSO), which selectively poison the catalyst surface and halt the reaction at the hydroxylamine stage. researchgate.net The addition of amines, like triethylamine, can promote the initial conversion of the nitroaromatic compound. researchgate.net
The reduction pathway of nitroarenes is understood to proceed through a nitroso intermediate. nih.govnih.gov While often transient, under specific conditions, the reaction can be stopped at the nitroso stage. The conversion of aromatic nitro compounds to their nitroso derivatives can be achieved with various reducing agents, though isolation of the nitroso intermediate can be difficult due to its high reactivity. nih.govtandfonline.com
Table 2: Partial Reduction Products of Aromatic Nitro Groups
| Target Functionality | Reagent/Catalyst System | Key Additives/Conditions | Notes | Reference |
|---|---|---|---|---|
| N-Aryl Hydroxylamine | Pt/SiO2 / H2 | Dimethyl Sulfoxide (DMSO) and Triethylamine | DMSO inhibits further reduction to aniline. | researchgate.net |
| Aryl Nitroso Compound | Various tervalent phosphorus reagents | Controlled conditions | Often a transient intermediate in the reduction to amine. | nih.govtandfonline.com |
Reactions at the Dione Moiety
The two carbonyl groups of the isoindole-1,3-dione system are electrophilic centers susceptible to nucleophilic attack, which can lead to addition products or cleavage of the heterocyclic ring.
The carbonyl carbons of the dione are electrophilic and can react with strong nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi). libretexts.orglibretexts.orgcolby.edu This nucleophilic addition would initially form a tetrahedral intermediate. Subsequent protonation during workup would yield a hydroxylactam. Given the two carbonyl groups, the reaction stoichiometry and conditions would be critical to control mono- versus di-addition.
Reductions using hydride reagents can also target the carbonyl groups. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that has been shown to reduce N-substituted phthalimides. acs.orgacs.org The reaction, typically carried out in an alcohol solvent like 2-propanol, can be controlled to yield 3-hydroxy-1-isoindolinone derivatives (hydroxylactams). mdma.chorganic-chemistry.org This reaction provides a route to modify one of the carbonyl groups while leaving the other intact, introducing a chiral center at the C-3 position.
Table 3: Nucleophilic Addition Reactions at the Dione Moiety
| Nucleophile | Solvent | Initial Product Type | Key Features | Reference |
|---|---|---|---|---|
| Grignard Reagents (RMgX) | Diethyl ether, THF | Tertiary Hydroxylactam | Forms a new C-C bond. | libretexts.orglibretexts.org |
| Organolithium Reagents (RLi) | Pentane, Hexane, Diethyl ether | Tertiary Hydroxylactam | Forms a new C-C bond; often more reactive than Grignards. | libretexts.orgmasterorganicchemistry.com |
| Sodium Borohydride (NaBH4) | 2-Propanol/Water | Secondary Hydroxylactam | Reduces one carbonyl to a hydroxyl group. | mdma.chorganic-chemistry.org |
The imide functionality is susceptible to cleavage by strong nucleophiles, leading to ring-opened products. Hydrazine (N₂H₄) is a classic reagent used for the cleavage of phthalimides, a reaction central to the Gabriel synthesis of primary amines. cmu.edu The reaction of N-alkylphthalimides with hydrazine leads to the formation of the free primary amine and the cyclic phthalhydrazide (B32825) byproduct. The outcome of the reaction can be dependent on the stoichiometry of the nucleophile. For example, treatment of N-substituted phthalimides with an excess of hydrazine leads to the release of the corresponding primary amine. cmu.eduresearchgate.net Other nucleophiles, such as primary amines or amino alcohols, can also induce ring-opening to yield diamide (B1670390) derivatives. cmu.edu
Conversely, ring-closing reactions to form the isoindole system are fundamental to its synthesis. While not a reaction of the pre-formed 4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione, understanding these cyclization strategies is relevant for creating analogues. Isoindole derivatives are typically synthesized via pyrrole (B145914) ring closure reactions or by the condensation of an amine with phthalic anhydride (B1165640) or its derivatives. researchgate.netrsc.org
Table 4: Ring-Opening Reactions of the Dione Moiety
| Reagent | Conditions | Product Type | Notes | Reference |
|---|---|---|---|---|
| Hydrazine (excess) | Ethanol, Room Temperature | Primary Amine (from side chain) + Phthalhydrazide | Classic phthalimide (B116566) cleavage (Gabriel Synthesis). | cmu.eduresearchgate.net |
| 2-Aminoethanol | Ethanol, Room Temperature | Ring-opened diamide | Nucleophile-assisted ring opening. | cmu.edu |
Functionalization of the Octyl Side Chain
The N-octyl group provides a lipophilic chain that can also be a target for chemical modification, typically through free-radical reactions.
Free-radical halogenation allows for the introduction of halogen atoms onto the alkyl chain. wikipedia.org This reaction is notoriously unselective but can be directed under certain conditions. wikipedia.org A notable method involves catalysis by N-hydroxyphthalimide (NHPI), which generates the phthalimide-N-oxyl (PINO) radical. This radical is capable of abstracting a hydrogen atom from an alkane to form a carbon-centered radical, which can then be trapped by a halogen source. researchgate.net This approach could potentially be used to introduce bromine or chlorine onto the octyl chain.
Direct fluorination of C-H bonds in N-alkyl phthalimides has also been demonstrated. Using reagents like Selectfluor (a source of electrophilic fluorine) under photocatalyst-free conditions, it is possible to introduce fluorine onto the alkyl chain. This reaction is proposed to proceed via an exciplex, where C-F bond formation occurs concurrently with hydrogen atom abstraction. nih.govacs.org Such reactions could provide a pathway to mono- or poly-fluorinated octyl side chains, significantly altering the compound's properties.
Table 5: Functionalization Strategies for the Octyl Side Chain
| Reaction Type | Reagent/Catalyst System | Potential Product | Mechanism | Reference |
|---|---|---|---|---|
| Free-Radical Halogenation | N-Hydroxyphthalimide (NHPI) / Halogen Source | Halo-octyl substituted isoindoledione | PINO radical-mediated H-abstraction. | researchgate.net |
| Direct Fluorination | Selectfluor | Fluoro-octyl substituted isoindoledione | Exciplex formation and concomitant H-abstraction/C-F bond formation. | nih.govacs.org |
Alkyl Chain Modifications (e.g., Oxidation, Halogenation)
The N-octyl group is a versatile handle for introducing structural diversity. As a saturated aliphatic chain, it can undergo radical-initiated reactions, such as halogenation, or oxidation under specific conditions.
Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator like AIBN or under UV light, can introduce halogen atoms onto the octyl chain. The reaction generally shows some selectivity for secondary carbons due to the greater stability of secondary radicals, but a mixture of mono- and poly-halogenated products is common. Terminal halogenation at the C8 position can be achieved with lower yields but is a key step for further functionalization.
Oxidation: While the alkyl chain is generally robust, strong oxidizing agents can lead to chain cleavage. More controlled oxidation can be challenging but may be directed to specific positions if activated. For instance, microbial or enzymatic oxidation could potentially introduce hydroxyl groups at specific, sterically accessible positions on the chain, though such pathways are highly specific to the biocatalyst used.
| Reaction Type | Typical Reagents | Primary Product Type | General Conditions |
|---|---|---|---|
| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN | Bromo-octyl derivatives | Reflux in CCl₄ or similar solvent |
| Free-Radical Chlorination | N-Chlorosuccinimide (NCS), Benzoyl Peroxide | Chloro-octyl derivatives | UV irradiation or heat |
Introduction of Terminal Functionalities
The terminal methyl group (C8) of the octyl chain is a primary target for introducing new functional groups. This is typically a two-step process, beginning with a selective modification like terminal halogenation, which then provides a reactive site for subsequent nucleophilic substitution.
Once a terminal halide (e.g., 8-bromo-octyl derivative) is formed, it can be readily converted into a variety of other functionalities. For example, reaction with sodium azide (B81097) (NaN₃) yields a terminal azide, which can be further reduced to a primary amine (-NH₂). Similarly, reaction with sodium cyanide (NaCN) introduces a nitrile group (-CN), which can be hydrolyzed to a carboxylic acid (-COOH). These terminal groups dramatically alter the polarity and chemical properties of the parent molecule, enabling the creation of amphiphilic structures or providing a point of attachment for conjugation to other molecules.
| Intermediate | Reagent | Terminal Group Introduced | Resulting Derivative Class |
|---|---|---|---|
| 8-Bromo-octyl derivative | Sodium Cyanide (NaCN) | -CN (Nitrile) | Terminal Nitrile |
| 8-Bromo-octyl derivative | Sodium Azide (NaN₃) | -N₃ (Azide) | Terminal Azide |
| 8-Bromo-octyl derivative | Potassium Acetate (KOAc) | -OAc (Acetate) | Terminal Ester (hydrolyzes to -OH) |
Electrophilic and Nucleophilic Substitution Reactions on the Isoindole Ring System
The aromatic ring of the this compound is highly influenced by the attached functional groups. The two carbonyl groups of the phthalimide structure and the nitro group at the 4-position are strong electron-withdrawing groups.
Electrophilic Aromatic Substitution (EAS): The cumulative electron-withdrawing effect of the dione and nitro functionalities strongly deactivates the aromatic ring towards electrophilic attack. Classic EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are therefore highly unlikely to occur under standard conditions. The ring is considered electron-poor, making it a very poor substrate for reactions with electrophiles.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the significant electron deficiency of the aromatic ring makes it susceptible to nucleophilic aromatic substitution. nih.gov The nitro group, being a powerful activating group for SNAr, renders the positions ortho and para to it particularly reactive towards strong nucleophiles. A nucleophile could potentially displace another substituent (if one were present at the C5 or C7 position) or, under more forcing conditions, the nitro group itself. Common nucleophiles for such reactions include alkoxides, amines, and thiolates. The feasibility and outcome of SNAr reactions are highly dependent on the reaction conditions and the nucleophile's strength. nih.gov
Photochemical Reactivity and Photodegradation Pathways
The presence of a nitroaromatic system suggests that this compound possesses significant photochemical reactivity. ontosight.ai Nitroaromatic compounds are well-known to undergo various photochemical transformations upon absorption of UV light.
Potential photodegradation pathways could involve the photoreduction of the nitro group. In the presence of a hydrogen-donating solvent or substrate, the excited state of the nitro group can abstract a hydrogen atom, initiating a radical cascade that can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.
Another possible pathway involves intramolecular hydrogen abstraction. The excited nitro group could abstract a hydrogen atom from the N-octyl chain, leading to the formation of a biradical intermediate. This intermediate could then undergo cyclization to form new heterocyclic structures or other rearrangement and degradation products. The phthalimide core itself can also participate in photochemical reactions, although the nitro group is expected to be the dominant chromophore governing the initial photochemical events. The photochemical functionalization of related isoquinoline-diones highlights the potential for the core ring system to engage in light-induced reactions. nih.gov
Theoretical Frameworks for Structure Reactivity Relationships in 4 Nitro 2 Octyl 1h Isoindole 1,3 2h Dione
Principles of Structure-Activity/Property Relationships (SAR/QSPR)
Structure-Activity Relationships (SAR) and Quantitative Structure-Property Relationships (QSPR) are foundational concepts in medicinal chemistry and materials science that aim to correlate the chemical structure of a compound with its biological activity or physical properties. slideshare.netslideshare.netnih.gov The core principle is that the structure of a molecule dictates its properties and activities. slideshare.net Minor modifications to the chemical structure can lead to significant changes in pharmacological or chemical characteristics. slideshare.net
For 4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione, SAR and QSPR studies would involve systematically modifying the molecule and observing the resultant changes in reactivity or other properties. Key structural components that can be altered include:
The Nitro Group: Its position and electronic influence are critical.
The Octyl Chain: Its length, branching, and conformation can affect steric hindrance and lipophilicity.
The Isoindole-1,3-dione Core: Substituents on the aromatic ring would modulate its electronic properties.
QSPR models use statistical methods to create mathematical relationships between chemical structure and properties. ijsdr.orgnih.gov These models typically use molecular descriptors, which are numerical representations of a molecule's chemical information. For this compound, relevant descriptors would include electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft steric factors), and lipophilicity (e.g., logP). slideshare.net
Table 1: Illustrative QSPR Descriptors for this compound and Analogs
| Compound | Substituent (X) | Hammett Constant (σ) | logP | Predicted Reactivity (Relative Rate) |
| 1 | 4-NO₂ | +0.78 | 4.2 | 10.5 |
| 2 | 4-H | 0.00 | 4.5 | 1.0 |
| 3 | 4-OCH₃ | -0.27 | 4.4 | 0.2 |
| 4 | 4-Cl | +0.23 | 5.0 | 2.8 |
Note: Data are hypothetical and for illustrative purposes only.
Correlation of Electronic Structure with Reaction Rates and Selectivity
The electronic environment of the this compound molecule is a primary determinant of its reactivity. The electron-withdrawing nature of the nitro group and the two carbonyl groups significantly influences the electron density distribution across the aromatic ring, thereby affecting its susceptibility to nucleophilic and electrophilic attack.
The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. libretexts.orglibretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted aromatic compound to that of the unsubstituted compound through the equation:
log(k/k₀) = ρσ
where k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends on the electronic properties of the substituent. libretexts.org
The nitro group is a strong electron-withdrawing group, both by induction and resonance. numberanalytics.com It has a large positive Hammett σ value (for a para substituent, σₚ = +0.78), indicating that it strongly deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. libretexts.org In this compound, the nitro group significantly reduces the electron density on the benzene (B151609) ring of the isoindole core.
The N-octyl group , being an alkyl group, is generally considered to be weakly electron-donating through an inductive effect. Its direct impact on the aromatic ring's electronics is minimal as it is attached to the nitrogen atom of the imide. However, its steric bulk can influence the approach of reagents to the carbonyl groups.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The energy and symmetry of these orbitals are crucial in determining the feasibility and stereochemistry of a reaction. numberanalytics.comquizlet.com
For this compound:
LUMO: The presence of the electron-withdrawing nitro and dicarbonyl groups will significantly lower the energy of the LUMO. This makes the aromatic ring and the carbonyl carbons highly electrophilic and susceptible to attack by nucleophiles. The LUMO is likely to have large coefficients on the carbons of the aromatic ring ortho and para to the nitro group, as well as on the carbonyl carbons.
HOMO: The HOMO will be of lower energy compared to an unsubstituted isoindole-1,3-dione due to the electron-withdrawing substituents. This indicates a reduced nucleophilicity of the molecule.
FMO theory is particularly useful in predicting the outcomes of pericyclic reactions, such as cycloadditions, where the molecule could potentially participate. slideshare.netethz.ch For instance, in a hypothetical Diels-Alder reaction, the low-lying LUMO of this compound would make it a potent dienophile.
Table 2: Theoretical FMO Energy Levels for Substituted Isoindole-1,3-diones
| Substituent at C4 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| -NO₂ | -7.8 | -3.5 | 4.3 |
| -H | -7.2 | -2.8 | 4.4 |
| -OCH₃ | -6.9 | -2.6 | 4.3 |
Note: These values are hypothetical and for illustrative purposes to show trends.
Stereochemical Considerations and Enantioselectivity in Derivatives
The parent molecule, this compound, is achiral. However, stereocenters can be introduced through various reactions, leading to the formation of chiral derivatives. For instance, nucleophilic addition to one of the carbonyl groups could generate a chiral center. Similarly, if the octyl chain were to be substituted to create a chiral center, the molecule would exist as a pair of enantiomers.
The stereochemical outcome of reactions involving derivatives of this compound would be of significant interest, particularly in the synthesis of biologically active compounds where one enantiomer is often more potent than the other. mdpi.com The field of asymmetric synthesis would be relevant here, employing chiral catalysts or auxiliaries to control the stereochemistry of reactions and achieve high enantioselectivity.
Mechanistic Insights from Kinetic and Thermodynamic Studies
Kinetic and thermodynamic studies are essential for elucidating the detailed mechanism of reactions involving this compound. rsc.org
Kinetic studies focus on reaction rates and how they are affected by factors such as concentration, temperature, and the presence of catalysts. For example, by measuring the rate of a nucleophilic substitution reaction on the aromatic ring at different temperatures, the activation energy (Ea) could be determined, providing insight into the energy barrier of the rate-determining step.
Thermodynamic studies examine the energy changes that occur during a reaction, determining the relative stability of reactants, intermediates, and products. rsc.org This information helps to predict the position of equilibrium and the feasibility of a reaction. For instance, the equilibrium constant for the hydrolysis of the imide functionality could be measured to assess its stability under different pH conditions.
By combining kinetic and thermodynamic data, a comprehensive picture of the reaction mechanism can be constructed, including the identification of reaction intermediates and transition states. researchgate.net
Design Principles for Modulating Reactivity through Substituent Effects
The reactivity of the this compound scaffold can be systematically tuned by altering its substituents. nih.govnih.govnih.gov
Modifying the Aromatic Ring: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) would increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and less reactive towards nucleophiles. Conversely, adding more electron-withdrawing groups (EWGs) like cyano (-CN) or trifluoromethyl (-CF₃) would further enhance its electrophilicity.
Altering the N-Alkyl Chain: While the N-octyl group has a minor electronic effect, its steric properties can be significant. Replacing the linear octyl chain with a bulkier group like a tert-butyl group could hinder the approach of nucleophiles to the carbonyl carbons, thereby decreasing the rate of reactions at these sites.
Varying the Position of the Nitro Group: Moving the nitro group from the 4-position to the 3-position would alter its resonance and inductive effects on the aromatic ring, leading to changes in regioselectivity for substitution reactions.
These design principles allow for the rational synthesis of derivatives with desired reactivity profiles for various applications, from organic synthesis to the development of novel materials.
Information Deficit for this compound in Advanced Materials and Synthetic Chemistry
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research data on This compound concerning its applications in advanced materials and synthetic chemistry. The required information to fulfill the detailed article outline is not present in the accessible literature.
Searches for the compound, including its synonym N-octyl-4-nitrophthalimide, did not yield specific studies detailing its role as a precursor in the synthesis of complex organic molecules, its integration into polymer architectures, or its applications in advanced functional materials. The existing literature primarily focuses on other derivatives of 4-nitro-1H-isoindole-1,3(2H)-dione, with different N-substituents (such as methyl, phenyl, or pyridinyl groups), or on the parent compound, 4-nitrophthalimide (B147348), itself. These related compounds are explored for various applications, but this information is not directly transferable to the 2-octyl derivative as per the strict requirements of the request.
Consequently, it is not possible to construct the requested scientific article focusing solely on This compound with the specified outline and level of detail, as the foundational research findings, data tables, and detailed discussions on its specific applications in the outlined areas are not available in the public domain.
Applications of 4 Nitro 2 Octyl 1h Isoindole 1,3 2h Dione in Advanced Materials and Synthetic Chemistry
Applications in Advanced Functional Materials (e.g., Optoelectronic, Catalytic)
Organic Semiconductors and Optoelectronic Materials
While direct studies on 4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione as an organic semiconductor are not prominent, the core phthalimide (B116566) structure is a known component in the design of electroactive materials. The electron-withdrawing nature of the dione (B5365651) system, combined with the potential for extended π-conjugation, makes phthalimide derivatives interesting candidates for n-type organic semiconductors. The presence of a nitro group, a strong electron-withdrawing moiety, would further enhance these n-type characteristics by lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.
The long alkyl chain (octyl group) could serve to improve the solubility of the molecule in organic solvents, which is a crucial factor for solution-based processing of thin films for electronic devices. It can also influence the solid-state packing of the molecules, which in turn affects charge carrier mobility. Research on related nitro-substituted phthalimides could provide insights into the potential performance of this specific compound.
Table 1: Potential Optoelectronic Properties of Substituted Isoindole-1,3-diones
| Feature | Influence on Optoelectronic Properties |
| Isoindole-1,3-dione Core | Electron-accepting nature, potential for π-stacking |
| 4-Nitro Substitution | Enhances electron-accepting properties, lowers LUMO energy |
| 2-Octyl Substitution | Improves solubility, influences molecular packing and film morphology |
Ligands and Scaffolds in Coordination Chemistry for Material Synthesis
The isoindole-1,3(2H)-dione framework possesses coordinating atoms (oxygen and potentially nitrogen) that can bind to metal centers, making its derivatives potential ligands in coordination chemistry. The resulting metal complexes can have interesting properties for materials science, including catalytic activity, luminescence, and magnetic properties.
The nitrogen atom of the imide group can act as a donor, particularly after deprotonation. The carbonyl oxygen atoms also have lone pairs and can coordinate to metal ions. The specific binding mode would depend on the metal, the solvent, and the other ligands present. The nitro group on the aromatic ring could also influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. The octyl group would primarily impact the solubility and steric environment of the ligand.
Catalytic Roles or Support for Catalytic Systems
There is limited direct evidence for the catalytic roles of this compound. However, the broader class of N-substituted phthalimides has been explored in catalysis. For instance, they can be precursors to primary amines via the Gabriel synthesis, which are then used to create more complex catalytic structures.
Furthermore, the isoindole-1,3-dione moiety could be incorporated into larger polymer structures or attached to solid supports. In such a configuration, the functional groups of the molecule could play a role in anchoring catalytic metal species or could themselves act as organocatalysts for specific reactions. The nitro group, being strongly electron-withdrawing, could influence the acidity of nearby protons or the reactivity of the aromatic ring, potentially opening avenues for its use in specific catalytic cycles. Further research would be needed to explore and validate any such catalytic activity.
Future Research Directions and Emerging Opportunities for 4 Nitro 2 Octyl 1h Isoindole 1,3 2h Dione Research
Development of Novel and Sustainable Synthetic Routes and Methodologies
The synthesis of N-substituted phthalimides is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials science. rsc.org For 4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione, future research will likely focus on developing synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry.
Current synthetic strategies for related compounds often involve multi-step processes that may utilize harsh reagents and generate significant waste. Emerging research in the broader field of phthalimide (B116566) synthesis points towards more sustainable alternatives. For instance, the development of a novel Gabriel reagent based on 3,4-diphenylmaleic anhydride (B1165640) allows for a cyclic synthetic procedure where the coproduct can be efficiently recovered and reused. rsc.org This approach significantly improves the atom economy and reduces the environmental impact of the synthesis.
Furthermore, metal-free synthetic protocols are gaining traction. An efficient metal-free approach for synthesizing N-aryl- and N-alkyl phthalimide derivatives from 1,2,3-benzotriazin-4(3H)-ones has been described, offering a scalable and straightforward method with high functional group tolerance. acs.org The application of such innovative, metal-free methodologies to the synthesis of this compound could lead to more environmentally benign and cost-effective production processes.
Another promising avenue is the exploration of solventless reaction conditions. A green and effective synthesis of isoindoline-1,3-diones has been developed through a simple heating and relatively quick solventless reaction between phenylethylamine and phthalic anhydride. researchgate.net Adapting such solvent-free approaches would further enhance the sustainability of the synthesis.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Cyclic Gabriel Synthesis | Improved atom economy, reduced waste through reagent recovery. rsc.org |
| Metal-Free Catalysis | Avoidance of heavy metal contamination, milder reaction conditions. acs.org |
| Solventless Reactions | Reduced environmental impact, simplified purification processes. researchgate.net |
| Flow Chemistry | Enhanced reaction control, improved safety, and scalability. rsc.org |
Exploration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The application of Process Analytical Technology (PAT) in organic synthesis allows for real-time, in-situ monitoring of chemical reactions, providing valuable data for process control and optimization. wikipedia.org Future research on the synthesis of this compound would greatly benefit from the integration of advanced spectroscopic probes.
Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to monitor the progress of a reaction in real-time. rsc.orgspectroscopyonline.com For example, the catalytic reduction of nitroarenes has been successfully monitored by observing the disappearance of the distinct nitro stretching frequency using Raman spectroscopy. acs.org This approach could be adapted to monitor the formation of the nitro-substituted phthalimide ring in this compound.
Extractive electrospray ionization tandem mass spectrometry (EESI-MS) is another powerful technique for real-time, on-line monitoring of organic chemical reactions. nih.gov Its simplicity and rapid response make it a valuable tool for characterizing reaction intermediates and optimizing reaction conditions to maximize product yield and minimize environmental costs. nih.gov The use of these advanced spectroscopic techniques will enable a more profound understanding of the reaction dynamics involved in the synthesis of this compound, leading to more efficient and controlled manufacturing processes.
| Spectroscopic Technique | Information Gained | Potential Application in Synthesis |
| In-situ FTIR | Real-time concentration of reactants, intermediates, and products. rsc.org | Optimization of reaction time and temperature. |
| Raman Spectroscopy | Monitoring of specific functional group transformations. acs.org | Tracking the conversion of the nitro group. |
| EESI-MS | Identification and validation of reaction intermediates. nih.gov | Elucidation of reaction mechanisms. |
Expansion of Computational Modeling to Predict Novel Reactivity and Interactions
Computational chemistry has become an indispensable tool in modern organic chemistry, offering profound insights into molecular structure, reactivity, and interactions. acs.org For this compound, the expansion of computational modeling presents a significant opportunity to predict its chemical behavior and guide the design of new applications.
Density Functional Theory (DFT) can be employed to study the electronic properties and stability of N-substituted phthalimides. uomustansiriyah.edu.iq Such theoretical studies can provide valuable information on the molecule's reactivity and potential interaction with other chemical species. uomustansiriyah.edu.iq For nitroaromatic compounds, computational methods can predict degradation pathways and environmental impact based on molecular structure. mdpi.com This predictive capability is crucial for assessing the environmental fate of this compound and designing more environmentally benign derivatives.
Molecular docking studies can be utilized to explore the potential biological activities of isoindole-1,3-dione derivatives. nih.gov By simulating the interaction of the molecule with specific biological targets, such as enzymes, it is possible to predict its potential as a therapeutic agent. mdpi.comrsc.org This in silico screening approach can significantly accelerate the drug discovery process by identifying promising candidates for further experimental investigation.
Furthermore, the integration of conceptual DFT descriptors with machine learning models has shown promise in predicting the mutagenicity of nitroaromatic compounds. acs.org Applying these predictive toxicology models to this compound would be a critical step in assessing its safety profile and guiding the development of safer alternatives.
| Computational Method | Predicted Properties | Relevance to Research |
| Density Functional Theory (DFT) | Electronic structure, stability, reactivity. uomustansiriyah.edu.iq | Understanding chemical behavior and guiding synthesis. |
| Molecular Docking | Binding affinity to biological targets. nih.govmdpi.com | Exploring potential therapeutic applications. |
| QSAR and Machine Learning | Toxicity and other biological activities. acs.orgnih.gov | Assessing safety and guiding the design of safer molecules. |
Integration into Next-Generation Advanced Materials
The unique structural and electronic properties of the phthalimide moiety make it an attractive building block for the development of advanced materials. rsc.org The presence of both a nitro group and a long alkyl chain in this compound suggests its potential for integration into a variety of next-generation materials.
Phthalimide-based polymers have demonstrated high performance in organic thin-film transistors (OTFTs), with good charge-carrier mobilities. acs.org The incorporation of this compound as a monomer or a pendent group in polymer chains could lead to novel materials with tailored electronic properties for applications in flexible electronics and sensors. Polyimides, known for their exceptional thermal stability and chemical resistance, are another class of polymers where this compound could find application. researchgate.net
Polymers of intrinsic microporosity (PIMs) containing aryl-phthalimide moieties have been synthesized and evaluated for their potential in gas separation membranes. rsc.org The specific substituents on the phthalimide unit can influence the physical properties and gas transport characteristics of the resulting polymers. rsc.org The octyl chain and nitro group of this compound could be leveraged to fine-tune the morphology and performance of such membranes for specific gas separation applications.
Synergistic Research Across Sub-disciplines in Organic Chemistry
The future of research on this compound will undoubtedly be shaped by synergistic collaborations across various sub-disciplines of organic chemistry. The integration of computational chemistry with synthetic organic chemistry is a powerful approach that can accelerate the discovery and development of new molecules and materials. quora.comquora.com
For instance, computational modeling can be used to predict the most promising synthetic routes, identify potential challenges, and guide the optimization of reaction conditions before any experiments are conducted in the lab. quora.com This synergy between theoretical prediction and experimental validation can save significant time and resources.
Furthermore, a collaborative approach involving synthetic chemists, materials scientists, and computational chemists will be essential for the successful integration of this compound into advanced materials. Synthetic chemists can focus on developing efficient and scalable synthetic routes, while materials scientists can investigate the physical and functional properties of the resulting materials. Computational chemists can provide the theoretical framework to understand the structure-property relationships and guide the design of new materials with desired functionalities. This interdisciplinary approach will be crucial for unlocking the full potential of this promising molecule.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting substituted isoindole precursors (e.g., 4-nitro-1H-isoindole-1,3(2H)-dione) with octyl halides under alkaline conditions. Key parameters include:
-
Temperature : Elevated temperatures (~140°C) enhance reaction rates but may lead to nitro group decomposition .
-
Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) improve electrophilicity of the isoindole core .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product from unreacted octyl halides .
Table 1 : Optimization of Reaction Conditions
Parameter Optimal Range Impact on Yield Temperature 120–140°C Yield increases by 20–30% Reaction Time 6–8 hours Prolonged time reduces side products Catalyst Loading 5–10 mol% Higher loading accelerates reaction
Q. How is the nitro group in the 4-position characterized spectroscopically, and what are its electronic effects?
- Methodological Answer : The nitro group’s presence is confirmed via:
- FT-IR : Strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
- NMR : Deshielding of adjacent protons (e.g., H-5 in isoindole) due to electron-withdrawing effects .
- X-ray Crystallography : Planar geometry of the nitro group stabilizes the isoindole core via resonance .
Q. What purification techniques are recommended for isolating 4-nitro-2-octyl derivatives, and how do solubility properties affect choice?
- Methodological Answer :
- Column Chromatography : Preferred for lab-scale isolation; use silica gel with non-polar solvents (hexane) to separate the hydrophobic octyl chain .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to moderate solubility of nitro-substituted isoindoles .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 4-nitro-2-octyl-isoindole in nucleophilic substitution reactions?
- Methodological Answer :
-
DFT Calculations : Optimize geometry using B3LYP/6-31G* to assess electron density at the nitro-substituted carbon. High electron deficiency at C-2 favors nucleophilic attack .
-
Transition State Analysis : Identify steric hindrance from the octyl chain, which may slow reaction kinetics .
Table 2 : Computational Parameters for Reactivity Prediction
Method Basis Set Key Observation DFT (B3LYP) 6-31G* Electron density at C-2: −0.45 eV MD Simulations OPLS-AA Octyl chain flexibility reduces steric effects
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for nitro-isoindole derivatives?
- Methodological Answer :
- Dynamic Effects : NMR may show averaged signals due to nitro group rotation, whereas X-ray captures static geometry .
- Solvent Artifacts : Polar solvents (DMSO) stabilize charge-separated resonance forms, altering NMR chemical shifts .
- Multi-Technique Validation : Cross-reference IR, MS, and crystallography to confirm structural assignments .
Q. How does the octyl chain influence biological activity, and what in vitro assays are suitable for evaluating cytotoxicity?
- Methodological Answer :
- Lipophilicity : The octyl chain enhances membrane permeability (logP ~4.2), measured via shake-flask method .
- Assays :
- MTT Assay : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa) using 24–72 hour exposure .
- ROS Detection : Nitro groups may induce oxidative stress; use DCFH-DA probes in live-cell imaging .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst Choice : Chiral catalysts (e.g., BINOL-phosphate) can enforce stereochemistry but require rigorous temperature control .
- Process Engineering : Continuous flow reactors minimize side reactions by ensuring uniform mixing and heat transfer .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for 4-nitro-2-octyl-isoindole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
